molecular formula C7H9NO2S B1311031 Methyl 5-amino-3-methylthiophene-2-carboxylate CAS No. 602310-67-8

Methyl 5-amino-3-methylthiophene-2-carboxylate

Cat. No.: B1311031
CAS No.: 602310-67-8
M. Wt: 171.22 g/mol
InChI Key: GBBDZLMXBJRIER-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methylthiophene-2-carboxylate (CAS: 602310-67-8) is a thiophene derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes . Its structure features a thiophene ring substituted with an amino group at position 5, a methyl group at position 3, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 5-amino-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBDZLMXBJRIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427852
Record name methyl 5-amino-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602310-67-8
Record name methyl 5-amino-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-3-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific proteins, modulation of signaling pathways, and alteration of gene expression .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is recommended for stock solutions .
  • Storage : Stable at room temperature when sealed and protected from moisture .
  • Synthesis: Typically synthesized via Gewald’s multicomponent reaction, which involves condensation of a ketone (e.g., ethyl acetoacetate), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base catalyst (e.g., triethylamine) .

Comparison with Similar Compounds

Thiophene derivatives are structurally diverse, and minor modifications significantly alter their physicochemical and biological properties. Below is a detailed comparison of methyl 5-amino-3-methylthiophene-2-carboxylate with analogous compounds:

Structural Analogues with Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 5-NH₂, 3-CH₃, 2-COOCH₃ C₇H₉NO₂S 171.22 Reference compound; balanced reactivity and solubility .
Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride 5-NH₂, 3-CH₃, 2-COOCH₂CH₃, HCl salt C₈H₁₂ClNO₂S 221.71 Enhanced solubility in polar solvents due to HCl salt .
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 5-NH₂, 3-CH₂OCH₃, 2-COOCH₃ C₈H₁₁NO₃S 201.24 Methoxymethyl group increases steric bulk, reducing reaction rates .
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃, 2-COOCH₃ C₇H₉NO₂S 171.22 Altered regiochemistry (amino group at position 3) affects electronic properties .
Methyl 3-amino-5-phenylthiophene-2-carboxylate 3-NH₂, 5-C₆H₅, 2-COOCH₃ C₁₂H₁₁NO₂S 233.29 Phenyl group enhances π-π stacking interactions; potential for drug design .

Functional Group Impact on Reactivity

  • Amino Group Position: Shifting the amino group from position 5 (reference compound) to position 3 (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) alters electron density distribution, influencing nucleophilic substitution reactions .
  • Ester Group : Replacing the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) slightly increases lipophilicity but reduces solubility in aqueous media .
  • Salt Formation: Hydrochloride salts (e.g., ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride) improve crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

Methyl 5-amino-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9N1O2S1, with a molecular weight of approximately 185.23 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylate ester, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating potent activity:

  • Against Gram-positive bacteria : The compound has shown selective inhibition against strains such as Staphylococcus aureus and Micrococcus luteus.
  • Against Gram-negative bacteria : It has demonstrated activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values around 0.21 µM for the latter, suggesting strong potential as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound interacts with specific molecular targets, influencing enzyme activity related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/Effectiveness
AntimicrobialStaphylococcus aureusVaries by strain
Pseudomonas aeruginosa0.21 µM
Escherichia coliVaries by strain
AnticancerVarious cancer cell linesInduces apoptosis

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors within microbial and cancerous cells. This binding modulates various biological pathways, leading to:

  • Inhibition of cell wall synthesis in bacteria.
  • Induction of apoptotic pathways in cancer cells, potentially through the activation of caspases and other pro-apoptotic factors.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies reveal favorable binding energies, suggesting that the compound fits well into the active sites of critical enzymes such as DNA gyrase and MurD .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, indicating its potential as a lead compound for new antibiotics .
  • Cancer Cell Studies : Research involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating promising anticancer potential .
  • Inflammation Models : Animal models have been used to assess the anti-inflammatory properties associated with this compound, showing reductions in inflammatory markers when administered .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-3-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 5-amino-3-methylthiophene-2-carboxylate

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